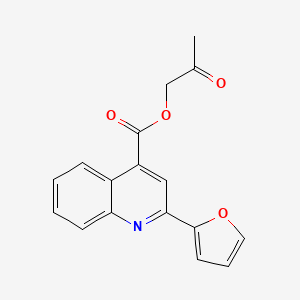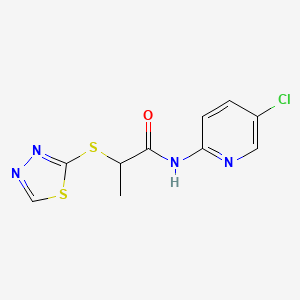![molecular formula C16H11ClN4O B10806481 N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B10806481.png)
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with pyridine-4-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methanesulfonic acid and titanium(III) chloride solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, titanium(III) chloride, potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Applications De Recherche Scientifique
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral, antimicrobial, and anticancer agent in various biological studies
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of viral or bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide
- 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
Its ability to interact with a wide range of molecular targets makes it a versatile compound for scientific research and potential therapeutic use .
Propriétés
Formule moléculaire |
C16H11ClN4O |
|---|---|
Poids moléculaire |
310.74 g/mol |
Nom IUPAC |
N-[(Z)-(2-chloroquinolin-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11ClN4O/c17-15-13(9-12-3-1-2-4-14(12)20-15)10-19-21-16(22)11-5-7-18-8-6-11/h1-10H,(H,21,22)/b19-10- |
Clé InChI |
ZOQZTQBHMRQSJB-GRSHGNNSSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N\NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-{[2-(morpholin-4-yl)ethyl]carbamothioyl}benzamide](/img/structure/B10806412.png)

![Ethyl 1-[2-(4-fluorophenyl)quinoline-4-carbonyl]piperidine-3-carboxylate](/img/structure/B10806435.png)
![[2-(Ethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B10806441.png)
![2-(4-Methylphenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10806442.png)




![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(5-phenyltetrazol-2-yl)acetate](/img/structure/B10806495.png)
![N-(2-keto-1H-benzo[cd]indol-6-yl)thiophene-2-sulfonamide](/img/structure/B10806502.png)

![[4-Amino-6-(2-ethylanilino)-1,3,5-triazin-2-yl]methyl 1-methylpyrrole-2-carboxylate](/img/structure/B10806506.png)
